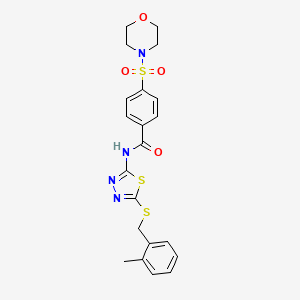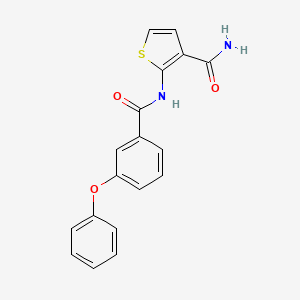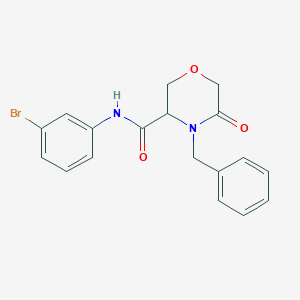![molecular formula C22H17ClN4O3 B2668613 2-[3-[3-(4-氯苯基)-1,2,4-噁二唑-5-基]-2-氧代吡啶-1(2H)-基]-N-(2-甲基苯基)乙酰胺 CAS No. 1105214-64-9](/img/structure/B2668613.png)
2-[3-[3-(4-氯苯基)-1,2,4-噁二唑-5-基]-2-氧代吡啶-1(2H)-基]-N-(2-甲基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule with several functional groups. It contains a 4-chlorophenyl group, a 1,2,4-oxadiazole ring, a 2-oxopyridin-1(2H)-yl group, and a 2-methylphenyl group . These groups are common in many bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Unfortunately, without specific information, it’s difficult to predict the exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .科学研究应用
合成路线和表征
噁二唑衍生物创新的合成途径:研究展示了合成噁二唑衍生物的创新合成途径,包括与指定化合物在结构上相关的衍生物,对α-葡萄糖苷酶等特定酶表现出有效的抑制活性。这些途径涉及从基本化学前体进行连续转化,其结构测定得到多种光谱分析的支持 (Iftikhar 等,2019)。
表征和生物学评价:另一项研究重点关注 1,3,4-噁二唑和乙酰胺衍生物的合成、表征和药理学评价,探索它们的抗菌和抗酶潜力。这项研究表明了适用于类似于所讨论化合物的化合物的技术框架,为其作为药物先导的潜力提供了见解 (Nafeesa 等,2017)。
生物学活性
抗菌潜力:合成了带有 1,3,4-噁二唑杂环核心的乙酰胺衍生物,并评估了它们的抗菌潜力,对各种细菌菌株表现出中等的抑制作用。此类研究强调了这些化合物在抗菌应用中的潜力 (Iqbal 等,2017)。
酶抑制和抗癌活性:对稠合杂环化合物(包括具有 1,2,4-噁二唑环的化合物)的研究突出了它们在生物学特性方面的多样性。一些衍生物已经过评估,以了解它们的凋亡诱导能力和作为抗癌剂的潜力,指出了这些分子的多种治疗应用 (Zhang 等,2005)。
光伏效率和其他应用
光伏和 NLO 活动:已经研究了包含噁二唑和乙酰胺基团的某些生物活性类似物的光伏效率和非线性光学 (NLO) 活动。这些研究为在染料敏化太阳能电池 (DSSC) 中使用此类化合物提供了基础,并突出了它们在可再生能源技术中的潜力 (Mary 等,2020)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c1-14-5-2-3-7-18(14)24-19(28)13-27-12-4-6-17(22(27)29)21-25-20(26-30-21)15-8-10-16(23)11-9-15/h2-12H,13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRHQYCHGLPUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2668538.png)
![3-(1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2668539.png)

![7-Cyclohexyl-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2668541.png)


![(4Z)-4-(dimethylaminomethylidene)-2-[2-(1H-indol-3-yl)ethyl]isoquinoline-1,3-dione](/img/structure/B2668549.png)

![3-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B2668552.png)
![N-(2,6-dimethylphenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2668553.png)